molecular formula C5H4F9N B1350127 1H,1H-Perfluoropentylamine CAS No. 355-27-1

1H,1H-Perfluoropentylamine

Cat. No. B1350127
CAS RN: 355-27-1
M. Wt: 249.08 g/mol
InChI Key: SUNUNYBGDFIAME-UHFFFAOYSA-N
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Description

1H,1H-Perfluoropentylamine, also known as PFPA, is a chemical compound that contains fluorine atoms and has a wide range of applications in industry and scientific research. PFPA is an important component in the manufacture of polymers, coatings, and adhesives, and is also used as a surfactant and lubricant. Additionally, PFPA is used in various scientific fields, including biochemistry, analytical chemistry, and biotechnology.

Scientific Research Applications

  • Catalysis and Chemical Synthesis : 1H-perfluoroalkanes, closely related to 1H,1H-Perfluoropentylamine, are used in copper-catalyzed arylation. This method, employing aryl iodide and 1H-perfluoroalkane reagents, is important in organic synthesis for creating complex molecules (Popov, Lindeman, & Daugulis, 2011).

  • Metabolomics and Spectroscopy : In metabolomics, 1H NMR (Nuclear Magnetic Resonance) spectroscopy is a crucial technique. It can identify metabolites in complex biofluids, such as in the study of MetaboMiner software, which is used for analyzing 2D NMR spectra of biofluids (Xia, Bjorndahl, Tang, & Wishart, 2008).

  • Medical Imaging and Diagnostics : Fluorine (19F) MRI, an imaging technique using nuclei other than 1H, has seen advancements in MRI instrumentation, coil designs, and pulse sequence development. This has led to the exploration of perfluorinated molecules and fluorous gases in medical imaging (Schmieder, Caruthers, Keupp, Wickline, & Lanza, 2015).

  • Fluoropolymer Research : Studies on fluoropolymers, such as 1H-1H-Pentadecafluorooctyl methacrylate, focus on their degradation and thermal stability, important for applications in coatings and materials science (Tompkins, 1973).

  • Material Science and Polymer Chemistry : The properties of materials like polyfluorenes with various pendant groups have been studied, showing potential in areas like sensory characteristics of fluorescent chemosensors and material properties (Yang, Wu, Lee, Chen, He, & Chen, 2013).

  • Biochemical and Environmental Studies : Research into the estrogenic activities of perfluorochemicals (PFCs) in organisms like tilapia has provided insights into the environmental and biological impacts of these compounds (Liu, Du, & Zhou, 2007).

Biochemical Analysis

Biochemical Properties

1H,1H-Perfluoropentylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. Its surfactant nature enables it to reduce surface tension, facilitating its interaction with proteins and other molecules within cells . This compound can engage with enzymes and proteins, thereby influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their function and efficiency .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. Its ability to traverse cell membranes allows it to influence cell function by interacting with intracellular proteins and enzymes . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s surfactant properties may affect the integrity of cellular membranes, leading to changes in membrane fluidity and permeability . Additionally, its interaction with signaling proteins can modulate pathways involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its surfactant nature allows it to interact with proteins and enzymes, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and protein function. For instance, the compound may bind to specific sites on enzymes, altering their conformation and activity . This can have downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including tissue damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its interaction with metabolic enzymes can influence the rate of biochemical reactions and the production of metabolites. For example, the compound may affect pathways involved in lipid metabolism, leading to changes in lipid synthesis and degradation . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its surfactant properties enable it to cross cellular membranes and accumulate in specific compartments. The compound’s distribution can affect its localization and activity, influencing its interactions with intracellular targets . For instance, it may preferentially accumulate in lipid-rich regions, affecting lipid metabolism and signaling pathways .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may be directed to the mitochondria, where it can impact energy production and metabolic processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUNYBGDFIAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377826
Record name 1H,1H-Perfluoropentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355-27-1
Record name 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,1H-Perfluoropentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Nonafluoropentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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